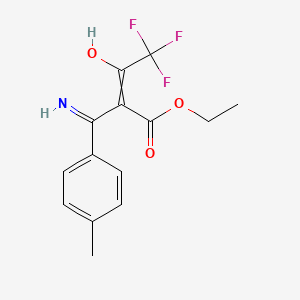
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester typically involves the reaction of 4-aminobenzaldehyde with trifluoroacetic anhydride to form an aminoketone intermediate. This intermediate is then reacted with diethyl malonate through an esterification reaction . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action are often related to metabolic processes and signal transduction .
Comparison with Similar Compounds
Similar compounds to 4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester include:
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The presence of the trifluoromethyl group in this compound makes it unique in terms of its stability and reactivity .
Properties
Molecular Formula |
C14H14F3NO3 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-2-(4-methylbenzenecarboximidoyl)but-2-enoate |
InChI |
InChI=1S/C14H14F3NO3/c1-3-21-13(20)10(12(19)14(15,16)17)11(18)9-6-4-8(2)5-7-9/h4-7,18-19H,3H2,1-2H3 |
InChI Key |
SYNJEIJEACTAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C(=N)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


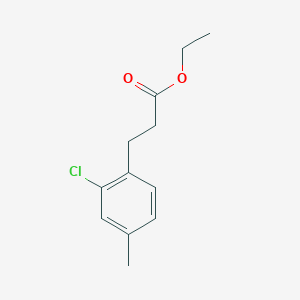
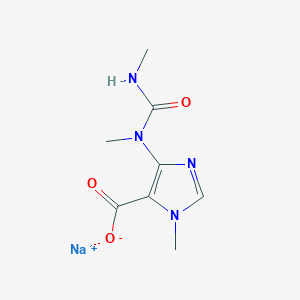
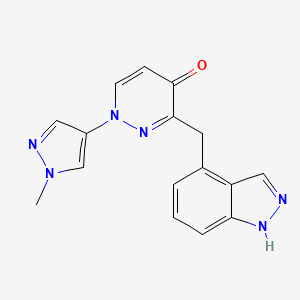
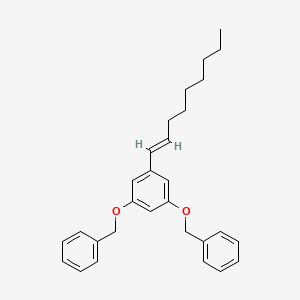
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
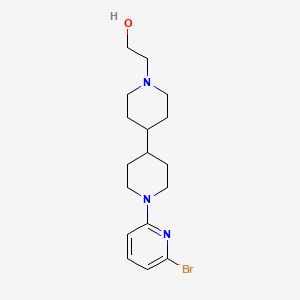
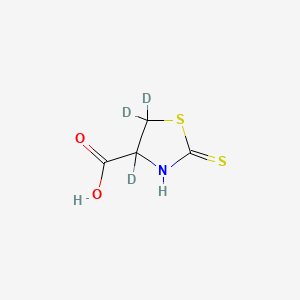
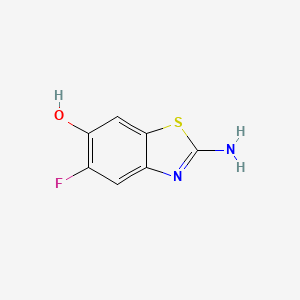
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
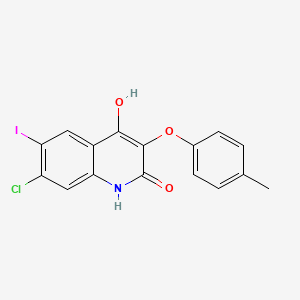
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
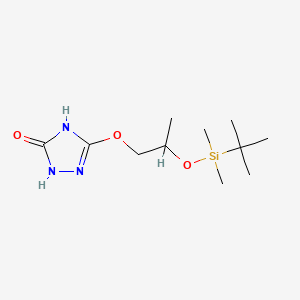
![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
